molecular formula C9H16ClN3 B6284488 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431970-19-2

1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B6284488
CAS No.: 1431970-19-2
M. Wt: 201.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride is an organic compound with the molecular formula C9H15N3·HCl. It is a white crystalline solid that is soluble in water and various organic solvents.

Preparation Methods

The synthesis of 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride can be achieved through several routes. One common method involves the reaction of cyclopentanone with methylhydrazine to form 1-cyclopentyl-3-methyl-1H-pyrazole, which is then aminated to yield the desired product. The hydrochloride salt is formed by treating the amine with hydrochloric acid .

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis .

Chemical Reactions Analysis

1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its therapeutic potential .

Comparison with Similar Compounds

1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

CAS No.

1431970-19-2

Molecular Formula

C9H16ClN3

Molecular Weight

201.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.